Decahydroquinoxaline Decahydroquinoxaline
Brand Name: Vulcanchem
CAS No.: 90410-24-5
VCID: VC3809084
InChI: InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2
SMILES: C1CCC2C(C1)NCCN2
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

Decahydroquinoxaline

CAS No.: 90410-24-5

Cat. No.: VC3809084

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

Decahydroquinoxaline - 90410-24-5

Specification

CAS No. 90410-24-5
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Standard InChI InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2
Standard InChI Key MDEXMBGPIZUUBI-UHFFFAOYSA-N
SMILES C1CCC2C(C1)NCCN2
Canonical SMILES C1CCC2C(C1)NCCN2

Introduction

Chemical Structure and Isomerism

Key Structural Features:

  • Molecular Formula: C8H16N2C_8H_{16}N_2

  • Molecular Weight: 140.23 g/mol

  • Density: 0.933 g/mL at 25°C

  • Boiling Point: 245.24°C (estimated)

X-ray crystallography and NMR studies have confirmed that the cis isomer adopts a chair-chair conformation, while the trans isomer favors a boat-chair arrangement due to steric hindrance . This conformational flexibility is critical in mediating interactions with biological targets, such as nicotinic acetylcholine receptors .

Synthesis Methods

Reductive Amination and Cyclization

A more efficient approach employs reductive amination of 1,2-diaminocyclohexane with ketones or aldehydes. For example, Broadbent and Whittle’s method utilizes cyclohexanone and ammonium acetate under acidic conditions, achieving cis-decahydroquinoxaline in near-quantitative yields .

Example Reaction:

Cyclohexanone+1,2-DiaminocyclohexaneH2/Pdcis-Decahydroquinoxaline\text{Cyclohexanone} + \text{1,2-Diaminocyclohexane} \xrightarrow{\text{H}_2/\text{Pd}} \text{cis-Decahydroquinoxaline}

One-Pot Transition Metal-Catalyzed Synthesis

Recent advances leverage transition metals like rhodium (e.g., Rh2_2(esp)2_2) to catalyze cyclopropanation and ring-opening reactions, enabling stereoselective access to cis and trans isomers (Table 1) .

Table 1: Stereoselective Synthesis of Decahydroquinoxaline Using Rh Catalysts

EntryCatalystSubstrateProduct IsomerYield (%)
1Rh2_2(esp)2_21acis48
2Rh(OAc)2_21btrans64

Physical and Chemical Properties

Decahydroquinoxaline is a colorless to light yellow liquid at room temperature, with a flash point of 155°F (68°C) . Its solubility profile favors polar organic solvents like ethanol and dichloromethane, while it remains immiscible in water. Key properties include:

Table 2: Physicochemical Properties of Decahydroquinoxaline

PropertyValueSource
Melting Point37.5–45°C
Refractive Indexn20D=1.4916n_{20}^D = 1.4916
pKa10.85 ± 0.10
Specific Gravity0.933

Applications and Uses

Pharmaceutical Intermediate

Decahydroquinoxaline serves as a precursor to piperazine derivatives, which are pivotal in antipsychotic and antihistamine drugs . Its rigid bicyclic structure also mimics natural alkaloids, facilitating the synthesis of neuroactive compounds like pumiliotoxin C .

Agrochemical Development

The compound’s ability to act as a chelating agent has been exploited in designing herbicides and fungicides. For instance, decahydroquinoxaline-metal complexes exhibit enhanced stability in soil matrices .

Stereoisomerism and Analytical Characterization

The stereoisomers of decahydroquinoxaline are distinguishable via 1H^1\text{H} NMR and chiral chromatography. Key NOE correlations (e.g., between H-3 and H-9 in the cis isomer) confirm relative configurations .

Table 3: Analytical Data for Decahydroquinoxaline Isomers

Isomer1H^1\text{H} NMR (δ, ppm)Retention Time (min)
cis1.45 (m, 4H), 2.80 (m, 4H)12.3
trans1.60 (m, 4H), 3.10 (m, 4H)14.7
SupplierPurityPrice (1g)
TRC95%$45
CymitQuimica95%€880
Sigma-Aldrich99%$1,008

Recent Research and Developments

Recent studies focus on enantioselective syntheses using chiral auxiliaries like (R)-phenylglycinol . For example, vinylogous Mukaiyama-Mannich reactions achieve >90% enantiomeric excess for cis-195J, a neuroactive alkaloid analog . Additionally, radical cyclization strategies have enabled access to tricyclic derivatives with potential anticancer activity .

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